molecular formula C16H16BrClFN3 B11787697 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline

3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline

Cat. No.: B11787697
M. Wt: 384.7 g/mol
InChI Key: BPVIGDUSTSXVRK-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline is a halogenated aniline derivative featuring a piperazine ring substituted with a 4-fluorophenyl group. Its molecular formula is C₁₆H₁₄BrClFN₃, with a molecular weight of 389.66 g/mol. The compound’s structure includes bromo and chloro substituents on the aniline ring and a 4-fluorophenyl-piperazine moiety, which likely enhances its electron-withdrawing properties and influences receptor-binding interactions.

Properties

Molecular Formula

C16H16BrClFN3

Molecular Weight

384.7 g/mol

IUPAC Name

3-bromo-5-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline

InChI

InChI=1S/C16H16BrClFN3/c17-14-9-12(20)10-15(18)16(14)22-7-5-21(6-8-22)13-3-1-11(19)2-4-13/h1-4,9-10H,5-8,20H2

InChI Key

BPVIGDUSTSXVRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3Br)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. For example, the preparation of similar compounds has been achieved through the use of ammonium salts and sodium nitrite in a tubular reactor to perform diazotization reactions .

Chemical Reactions Analysis

3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests several potential applications in drug development:

  • Antidepressant Activity : The piperazine moiety is known for its antidepressant properties. Studies indicate that similar compounds can act as serotonin receptor modulators, which may lead to the development of new antidepressants.
  • Antipsychotic Properties : Research indicates that derivatives of piperazine can exhibit antipsychotic effects, making this compound a candidate for further exploration in treating schizophrenia or bipolar disorder.

Material Science

The aromatic structure of 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline provides unique electronic and optical properties that can be harnessed in:

  • Organic Electronics : The compound may be used in the development of organic semiconductors or photovoltaic materials due to its electronic characteristics.
  • Polymer Chemistry : Its reactivity can be utilized in creating new polymeric materials with enhanced performance characteristics.

Biological Studies

This compound serves as a valuable probe in biological research:

  • Target Identification : It can be employed to study specific receptor interactions, aiding in the identification of new therapeutic targets.
  • Mechanistic Studies : The compound's interactions with various enzymes and receptors can provide insights into biochemical pathways and disease mechanisms.

Case Studies and Research Findings

Numerous studies have explored the applications of compounds similar to this compound. For instance:

  • Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry reported on the antidepressant activity of piperazine derivatives, highlighting their potential as novel therapeutic agents (PMC3051443).
  • Antipsychotic Properties : Research indicated that piperazine-based compounds could effectively modulate dopamine receptors, suggesting potential applications in treating psychotic disorders (PMC7145827).
  • Material Development : Investigations into the electronic properties of halogenated anilines have shown promise for applications in organic electronics (CymitQuimica).

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LCMS Retention Time (min) Purity (%)
3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline (Target) C₁₆H₁₄BrClFN₃ 389.66 Br, Cl, 4-fluorophenyl-piperazine N/A N/A
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline C₁₂H₁₅BrFN₃O 316.17 Acetyl-piperazine, Br, F N/A N/A
3-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline C₁₆H₁₇ClFN₃ 305.78 Cl, 4-fluorophenyl-piperazine N/A N/A
5-Bromo-2-(4-methyl-2-phenylpiperazin-1-yl)aniline C₁₇H₂₀BrN₃ 346.26 Br, methyl-phenyl-piperazine N/A N/A
5-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline C₂₂H₂₁FN₄O₄S 472.10 4-fluorophenyl-sulfonyl-piperazine, nitro, pyridin-3-ylmethyl 2.326 31
Key Observations:
  • Halogenation: The target compound’s dual bromo and chloro substituents distinguish it from analogs like (single Br) and (single Cl). These halogens increase molecular weight and may enhance metabolic stability compared to non-halogenated analogs.
  • Piperazine Substitution : Unlike , which contains a methyl-phenyl-piperazine group, the target’s 4-fluorophenyl-piperazine moiety likely improves solubility and receptor affinity due to fluorine’s electronegativity .
  • Functional Groups : Sulfonyl (e.g., ) and acetyl (e.g., ) groups in analogs alter polarity and hydrogen-bonding capacity, impacting bioavailability.

Biological Activity

3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline, with the CAS number 1706444-31-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is C16_{16}H16_{16}BrClFN3_3, with a molecular weight of 384.7 g/mol. The structure features a piperazine moiety, which is commonly associated with various pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The piperazine ring may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : Compounds with similar structures have been known to inhibit specific enzymes involved in neurotransmitter metabolism, suggesting potential applications in neuropharmacology.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Activity Type Description
AntidepressantPotential modulation of serotonin receptors leading to mood enhancement.
AntipsychoticPossible effects on dopamine receptors may help in managing psychotic symptoms.
AntiparasiticSimilar compounds have shown efficacy against malaria parasites.

Case Studies and Research Findings

  • Antidepressant Activity : A study exploring the effects of piperazine derivatives reported that modifications to the piperazine structure significantly enhanced binding affinity to serotonin receptors, indicating potential antidepressant properties .
  • Antipsychotic Effects : Research on related compounds has demonstrated efficacy in reducing symptoms of schizophrenia by acting as antagonists at dopamine D2 receptors .
  • Antiparasitic Properties : Investigations into the antiparasitic potential of structurally similar compounds revealed effective inhibition of Plasmodium falciparum, suggesting that this compound may also possess similar activity .

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